molecular formula C13H11N3O3 B2946282 N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide CAS No. 1210412-86-4

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide

Cat. No.: B2946282
CAS No.: 1210412-86-4
M. Wt: 257.249
InChI Key: XINCSXUOEKXYOS-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indolinone moiety and an isoxazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmacology: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles . Furthermore, a nano-emulgel strategy has been used to improve the permeability of potent compounds into cancer cells .

Mechanism of Action

Target of Action

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide, also known as MI5C, is a synthetic compound that has been of increasing interest in scientific research due to its potential applications in various fields These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have been reported to show inhibitory activity against certain viruses

Biochemical Pathways

For example, some indole derivatives have been reported to inhibit the replication of certain viruses, affecting the viral life cycle .

Result of Action

For example, they were shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Coupling of the Indolinone and Isoxazole Units: The final step involves coupling the indolinone and isoxazole units through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered biological properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-2-oxoindolin-5-yl)benzamide: This compound shares the indolinone moiety but has a benzamide group instead of an isoxazole ring.

    N-(1-methyl-2-oxoindolin-5-yl)thiazole-5-carboxamide: Similar to the target compound but with a thiazole ring instead of an isoxazole ring.

Uniqueness

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide is unique due to the presence of both the indolinone and isoxazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-16-10-3-2-9(6-8(10)7-12(16)17)15-13(18)11-4-5-14-19-11/h2-6H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINCSXUOEKXYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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